molecular formula C9H5F7 B1388511 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene CAS No. 1099597-72-4

2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

Cat. No. B1388511
M. Wt: 246.12 g/mol
InChI Key: JIGZPYQQRXRVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene (FTB) is a trifluoromethylbenzene, a type of aromatic hydrocarbon. It is a colorless, odorless, and non-flammable liquid with a boiling point of 82.5 °C and a melting point of -80.2 °C. FTB is used as a solvent in the manufacture of pharmaceuticals, dyes, and other specialty chemicals. It is also used to produce fluorinated compounds, such as fluorinated dyes, fluorinated surfactants, and fluorinated polymers. FTB is also used as a reagent in the synthesis of various organic compounds.

Mechanism Of Action

2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene acts as a nucleophile in organic reactions, meaning it can react with electrophiles to form new bonds. In addition, 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is a Lewis base, meaning it can act as a proton acceptor in acid-base reactions. 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can also act as a catalyst in some reactions, accelerating the rate of reaction.

Biochemical And Physiological Effects

2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene has been shown to have no significant biochemical or physiological effects in laboratory animals. In fact, 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene has been shown to be non-toxic and non-irritating when applied topically.

Advantages And Limitations For Lab Experiments

2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene has several advantages for use in laboratory experiments. It is a non-flammable and non-toxic liquid, making it safe to handle and store. It is also a versatile solvent, capable of dissolving a wide range of organic compounds. 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is also relatively inexpensive, making it a cost-effective choice for laboratory experiments.
However, there are also some limitations to using 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene in laboratory experiments. It is a relatively volatile liquid, meaning it can evaporate quickly from open containers. It is also a relatively weak solvent, meaning it may not be able to dissolve certain compounds.

Future Directions

2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene has a wide range of potential applications in the synthesis of organic compounds. It can be used as a solvent for reactions involving organic compounds, and as a reaction medium for the synthesis of fluorinated compounds. It can also be used to produce fluorinated polymers and surfactants. 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can also be used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, dyes, and other specialty chemicals. In addition, 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can be used to study the mechanism of action of organic compounds, as well as the biochemical and physiological effects of organic compounds. Finally, 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can be used to study the environmental fate of organic compounds, and to develop methods for their removal from the environment.

Scientific Research Applications

2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is used in a variety of scientific research applications. It is used as a solvent for reactions involving organic compounds. It is also used as a reaction medium for the synthesis of various organic compounds, such as dyes and pharmaceuticals. 2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is also used in the synthesis of fluorinated compounds, such as fluorinated dyes and fluorinated polymers.

properties

IUPAC Name

2-fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-7-3-6(9(14,15)16)2-1-5(7)4-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGZPYQQRXRVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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